molecular formula C20H18ClFO3 B11689066 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one

6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one

Cat. No.: B11689066
M. Wt: 360.8 g/mol
InChI Key: WCQPVSLBCGIBLO-UHFFFAOYSA-N
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Description

6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a fluorobenzyl group at the 7th position, a methyl group at the 4th position, and a propyl group at the 3rd position of the chromen-2-one core structure. The unique combination of these substituents imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one typically involves several key steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and 4-fluorobenzyl alcohol.

    Formation of Intermediate: The 4-fluorobenzyl alcohol is reacted with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This intermediate is then reacted with 6-chloro-4-methyl-2H-chromen-2-one under controlled conditions to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the chloro and fluorobenzyl groups, potentially leading to the formation of dehalogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

Uniqueness

The uniqueness of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one lies in its specific combination of substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18ClFO3

Molecular Weight

360.8 g/mol

IUPAC Name

6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-3-propylchromen-2-one

InChI

InChI=1S/C20H18ClFO3/c1-3-4-15-12(2)16-9-17(21)19(10-18(16)25-20(15)23)24-11-13-5-7-14(22)8-6-13/h5-10H,3-4,11H2,1-2H3

InChI Key

WCQPVSLBCGIBLO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)F)Cl)C

Origin of Product

United States

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